molecular formula C7H3FN2O2S B13693589 2-Fluoro-4-nitrophenylisothiocyanate CAS No. 1000576-84-0

2-Fluoro-4-nitrophenylisothiocyanate

Cat. No.: B13693589
CAS No.: 1000576-84-0
M. Wt: 198.18 g/mol
InChI Key: DHPMIBAGEHTUJI-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a fluorine atom, a nitro group, and an isothiocyanate group attached to a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitrophenylisothiocyanate typically involves the reaction of 2-fluoro-4-nitrophenol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-Fluoro-4-nitrophenol

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent side reactions.

The reaction proceeds through the formation of an intermediate, which then reacts with thiophosgene to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrophenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with substituted fluorine atoms.

    Reduction Reactions: 2-Fluoro-4-aminophenylisothiocyanate.

    Addition Reactions: Thiourea derivatives.

Scientific Research Applications

2-Fluoro-4-nitrophenylisothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the labeling of proteins and peptides for proteomic studies.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrophenylisothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-nitrophenylisothiocyanate is unique due to the presence of both a fluorine atom and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable tool in various fields of research .

Properties

CAS No.

1000576-84-0

Molecular Formula

C7H3FN2O2S

Molecular Weight

198.18 g/mol

IUPAC Name

2-fluoro-1-isothiocyanato-4-nitrobenzene

InChI

InChI=1S/C7H3FN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H

InChI Key

DHPMIBAGEHTUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N=C=S

Origin of Product

United States

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